molecular formula C16H16Cl2N4O3 B11713908 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol CAS No. 6657-40-5

2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol

Cat. No.: B11713908
CAS No.: 6657-40-5
M. Wt: 383.2 g/mol
InChI Key: IZKMDTFNKCYTOU-UHFFFAOYSA-N
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Description

2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2,6-dichloroaniline to form 2,6-dichloro-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with n-ethylaniline in an alkaline medium to produce the final azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is crucial in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed as a staining agent in histological studies to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol primarily involves its interaction with molecular targets through its azo bond and aromatic rings. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. In biological systems, it can bind to proteins and nucleic acids, altering their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-[p-[(2,4-Dichloro-6-nitrophenyl)azo]-n-ethylanilino]ethanol
  • 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-methylanilino]ethanol
  • 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-propylanilino]ethanol

Uniqueness

The unique combination of the 2,6-dichloro-4-nitrophenyl group with the azo linkage and n-ethylanilino moiety gives 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol distinct chemical and physical properties. Its specific structure allows for unique interactions with substrates, making it particularly useful in applications requiring stable and vibrant dyes.

Biological Activity

The compound 2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol , also known by its CAS number 63741-10-6 , is a member of the azo dye family, which is known for its diverse applications in the textile and chemical industries. This compound has garnered attention not only for its industrial use but also for its potential biological activities, particularly in relation to its toxicity and effects on living organisms.

  • Molecular Formula : C₁₇H₁₇Cl₃N₄O₂
  • Molecular Weight : 415.7 g/mol
  • Density : 1.38 g/cm³
  • Boiling Point : 573.9°C at 760 mmHg
  • LogP : 7.21370 (indicating high lipophilicity)

Biological Activity Overview

The biological activity of azo compounds, including This compound , is primarily associated with their potential mutagenic and carcinogenic properties. Azo dyes are known to undergo reduction in the body to form aromatic amines, which can be toxic and carcinogenic.

Mutagenicity and Carcinogenicity

Research indicates that azo dyes can be metabolized by intestinal bacteria to produce aromatic amines that exhibit mutagenic properties. The specific mechanisms include:

  • Azo Reduction : Enzymes such as azoreductases convert azo compounds into their corresponding amines, which can interact with DNA and potentially lead to mutations.
  • Toxicity Studies : Studies have shown that exposure to certain azo dyes can lead to increased incidences of tumors in animal models, suggesting a direct link between the compound's structure and its carcinogenic potential.

Case Study 1: Azo Dye Toxicity in Animal Models

A study conducted on rats exposed to various azo dyes, including derivatives similar to This compound , highlighted significant findings:

  • Increased Tumor Incidence : Rats exposed to high doses exhibited a higher incidence of liver tumors.
  • Histopathological Changes : Liver tissues showed signs of necrosis and cellular atypia.

Case Study 2: Impact on Aquatic Life

A study investigated the effects of azo dyes on zebrafish embryos:

  • Developmental Toxicity : Exposure resulted in morphological defects, including malformations in the head and spine.
  • Behavioral Changes : Altered swimming patterns were observed, indicating neurotoxic effects.

Table of Biological Activities

Activity TypeObservationsReferences
MutagenicityInduces mutations via metabolic conversion
Carcinogenic PotentialIncreased tumor rates in animal studies
Developmental ToxicityMorphological defects in zebrafish embryos
NeurotoxicityBehavioral changes in aquatic models

Properties

CAS No.

6657-40-5

Molecular Formula

C16H16Cl2N4O3

Molecular Weight

383.2 g/mol

IUPAC Name

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol

InChI

InChI=1S/C16H16Cl2N4O3/c1-2-21(7-8-23)12-5-3-11(4-6-12)19-20-16-14(17)9-13(22(24)25)10-15(16)18/h3-6,9-10,23H,2,7-8H2,1H3

InChI Key

IZKMDTFNKCYTOU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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